molecular formula C12H18N2O B15120308 3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine

3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine

Katalognummer: B15120308
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: HZFSJYWACVMNQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a 4-methylpiperidin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine typically involves the reaction of 3-methoxypyridine with 4-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction where the nitrogen atom of the piperidine ring attacks the pyridine ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-2-(4-methylpiperidin-1-yl)pyridine is unique due to the presence of both the methoxy group and the 4-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

3-methoxy-2-(4-methylpiperidin-1-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-10-5-8-14(9-6-10)12-11(15-2)4-3-7-13-12/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI-Schlüssel

HZFSJYWACVMNQH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=C(C=CC=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.